1-(2-Amino-5-tert-butylphenyl)propan-1-one
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Overview
Description
1-(2-Amino-5-tert-butylphenyl)propan-1-one is an organic compound with the molecular formula C13H19NO It is characterized by the presence of an amino group attached to a tert-butylphenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-tert-butylphenyl)propan-1-one typically involves the reaction of tert-butylbenzene with an appropriate amine and a propanone derivative. One common method involves the use of anhydrous aluminum chloride as a catalyst in the presence of petroleum ether. The reaction is carried out at around 20°C, with the gradual addition of propionyl chloride over a period of 2 to 2.5 hours. After the addition is complete, the reaction mixture is stirred for an additional hour before being quenched with ice water. The organic layer is separated, washed, and purified to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated addition of reagents, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-tert-butylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Amino-5-tert-butylphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-tert-butylphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propanone moiety can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
- 1-(2-Amino-4-tert-butylphenyl)propan-1-one
- 1-(2-Amino-3-tert-butylphenyl)propan-1-one
- 1-(2-Amino-6-tert-butylphenyl)propan-1-one
Comparison: 1-(2-Amino-5-tert-butylphenyl)propan-1-one is unique due to the specific positioning of the amino and tert-butyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-5-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h6-8H,5,14H2,1-4H3 |
InChI Key |
WDPBFQCOJLSXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)(C)C)N |
Origin of Product |
United States |
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